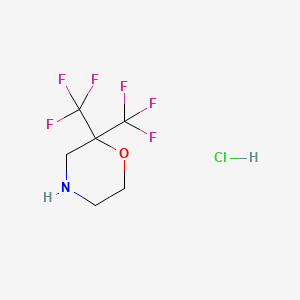
2,2-Bis(trifluoromethyl)morpholine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Bis(trifluoromethyl)morpholine;hydrochloride” is a chemical compound with the CAS Number: 2228364-41-6 . It has a molecular weight of 259.58 and is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7F6NO.ClH/c7-5(8,9)4(6(10,11)12)3-13-1-2-14-4;/h13H,1-3H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.Aplicaciones Científicas De Investigación
Optical and Chemical Properties of Coordination Compounds
Research on coordination compounds, such as those containing metal-to-ligand charge transfer (MLCT) excited states, provides insights into the synthesis and application of materials with unique optical properties. For instance, cuprous bis-phenanthroline compounds exhibit long-lived excited states at room temperature, which are essential for applications in photophysics and photochemistry. The stabilization of these excited states through structural modifications, such as disubstitution at specific positions, is crucial for enhancing their optical properties and applications in light-emitting devices (Scaltrito et al., 2000).
Environmental Contaminants and Health Risks
Studies on environmental contaminants, such as bisphenol A (BPA) and its analogs, focus on their widespread presence in consumer products and their potential health risks. These studies are crucial for understanding the environmental behavior, human exposure, and health risks associated with these compounds. For example, research on tris(1,3-dichloro-2-propyl)phosphate (TDCPP), a halogen-containing organophosphorus chemical used as an additive flame retardant, highlights its ubiquity in environmental media and the concern regarding its potential health effects due to exposure (Wang et al., 2020).
Epigenetic Effects of Environmental Chemicals
The investigation of epigenetic effects induced by exposure to environmental chemicals, such as BPA, provides significant insights into how these compounds may influence gene expression and health outcomes across generations. These studies are integral to understanding the mechanisms through which chemicals in the environment can affect reproductive health, developmental processes, and the risk of diseases through epigenetic modifications, including DNA methylation and histone modifications (Kundakovic & Champagne, 2011).
Propiedades
IUPAC Name |
2,2-bis(trifluoromethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F6NO.ClH/c7-5(8,9)4(6(10,11)12)3-13-1-2-14-4;/h13H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZQNCGYMWNCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)(C(F)(F)F)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(trifluoromethyl)morpholine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


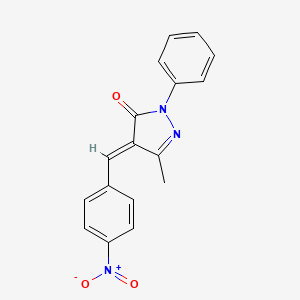
![N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2666482.png)
![N-(3-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2666484.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2666488.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2666489.png)
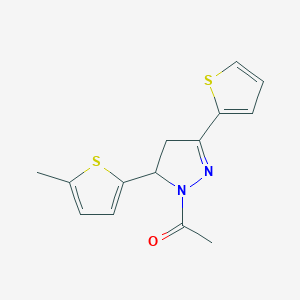
![1-benzyl-N-(4-isopropylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2666493.png)
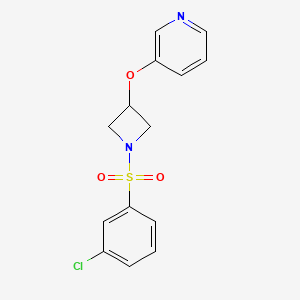
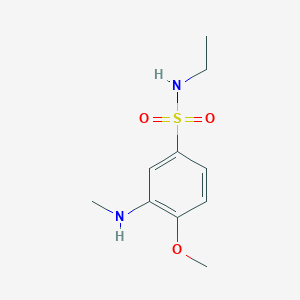
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2666497.png)
![1-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2666498.png)
![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2666501.png)